4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a fibroblast growth factor receptor inhibitor. This compound's structure allows it to interact effectively with biological targets, making it a candidate for therapeutic applications, especially in cancer treatment.
This compound belongs to the class of pyrrolopyridines, which are characterized by their fused pyrrole and pyridine rings. Specifically, it features a bromine atom and a trifluoromethyl group that enhance its reactivity and biological activity. The compound has been studied for its ability to inhibit various kinases, particularly fibroblast growth factor receptors, which are implicated in several cancers .
The synthesis of 4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
The molecular formula of 4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is C_8H_5BrF_3N. Its structure consists of:
The presence of these functional groups significantly influences the compound's reactivity and biological properties. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions:
These reactions expand its utility in synthetic organic chemistry and drug development.
The mechanism of action for 4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an inhibitor of fibroblast growth factor receptors. The compound binds to the ATP-binding site of these receptors, inhibiting their kinase activity. This inhibition prevents downstream signaling pathways that lead to cell proliferation and survival, ultimately inducing apoptosis in cancer cells. Studies have shown that this compound exhibits potent inhibitory effects against various FGFR isoforms with IC50 values indicating its effectiveness in blocking receptor activity .
These properties are crucial for understanding the compound's behavior in biological systems and its suitability for formulation into pharmaceutical products.
4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several significant applications:
This compound exemplifies how modifications to molecular structures can lead to enhanced biological activities and therapeutic potentials in drug discovery processes.
Functionalization of the pyrrolo[2,3-b]pyridine core demands careful consideration of the inherent reactivity differences between the pyrrole and pyridine rings. The electron-deficient pyridine moiety directs electrophilic substitution toward specific positions, while the fused pyrrole ring exhibits enhanced reactivity toward electrophiles. Strategic halogenation leverages these electronic asymmetries to achieve regioselective bromination at the C4 position, a prerequisite for subsequent cross-coupling reactions in drug discovery pipelines.
Regioselective bromination at the C4 position of the pyrrolo[2,3-b]pyridine core is most efficiently achieved using N-bromosuccinimide (NBS) under carefully controlled conditions. This method exploits the electron density distribution across the fused ring system, targeting the position most activated toward electrophilic attack. Key parameters governing selectivity include:
The resulting 4-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 348640-06-2) serves as a pivotal intermediate. This crystalline solid (melting point 177–181°C) exhibits sufficient stability for purification via standard techniques like recrystallization or column chromatography [9]. Analytical characterization confirms high purity (>98% by GC) critical for downstream functionalization [9].
Table 1: Brominating Agents for Pyrrolo[2,3-b]pyridine Functionalization
Brominating Agent | Regioselectivity | Typical Yield (%) | Key Advantages | Common Side Products |
---|---|---|---|---|
N-Bromosuccinimide (NBS) | High C4 selectivity | 65-85% | Commercial availability, mild conditions | 4,6-Dibromide |
Bromine (Br₂) | Moderate C4/C6 | 50-70% | Low cost | Dibromination, oxidation |
CuBr₂ | Variable | 40-65% | Thermal stability | Dehalogenation products |
DBDH (1,3-Dibromo-5,5-dimethylhydantoin) | Moderate C4 | 60-75% | Solid handling | Dibromination |
Introducing the trifluoromethyl (CF₃) group at the C2 position presents distinct synthetic challenges due to the group's steric bulk and electron-withdrawing nature. Two primary strategies are employed:
Nucleophilic Trifluoromethylation: Utilizes Ruppert-Prakash reagents (TMSCF₃) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent). These reagents require activation, typically by fluoride sources (e.g., TBAF for TMSCF₃) or oxidants (e.g., tert-butyl hydroperoxide [TBHP] for Langlois' reagent), to generate the nucleophilic CF₃⁻ equivalent. This anion attacks electron-deficient positions, making it particularly suitable for functionalizing halogenated pyridine precursors before constructing the fused pyrrole ring. For example, 4-bromo-2-(trifluoromethyl)pyridine (CAS 887583-90-6) is synthesized via copper- or palladium-catalyzed trifluoromethylation of 2,4-dibromopyridine using TMSCF₃ under mild conditions [6] [10]. This compound (MW: 225.99 g/mol, Density: ~1.707 g/cm³, pKa: ~ -1.23) is a critical building block [3] [6].
Electrophilic Trifluoromethylation: Employs reagents like Umethyl-S-trifluoromethyldibenzothiophenium triflate or Togni's Reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). These reagents deliver CF₃⁺ equivalents, reacting preferentially with electron-rich centers. While less commonly applied directly to the electron-deficient pyrrolopyridine core, electrophilic trifluoromethylation can be effective on advanced intermediates with activating groups or on precursor heterocycles like indoles or pyrroles before annulation.
The choice between nucleophilic and electrophilic routes depends heavily on the substrate's electronic properties and the stage of the synthetic sequence. Nucleophilic methods generally offer superior compatibility with pre-halogenated pyridine substrates essential for accessing the target molecule.
Constructing the bicyclic pyrrolo[2,3-b]pyridine core with pre-installed bromo and trifluoromethyl groups necessitates strategic bond disconnections. Cyclocondensation reactions between appropriately functionalized pyridine and pyrrole precursors offer the most direct routes, providing control over substituent placement.
The most efficient routes leverage pre-functionalized pyridine building blocks bearing both bromine and trifluoromethyl groups prior to forming the fused pyrrole ring. 4-Bromo-2-(trifluoromethyl)pyridine (CAS 887583-90-6) serves as the cornerstone precursor for several key approaches:
These methods benefit from the commercial availability or established synthesis of 4-bromo-2-(trifluoromethyl)pyridine (liquid, b.p. ~167.4°C, stored under inert gas at 2–8°C) [3] [7]. Its reactivity profile, influenced by the strong electron-withdrawing effect of the ortho-CF₃ group (pKa ≈ -1.23), necessitates careful optimization of cyclocondensation conditions to avoid decomposition [3] [6].
Achieving high regioselectivity during pyrrole ring formation is paramount, especially given the potential for isomers with the bromine at C4 versus C6. Modern catalytic methods offer significant improvements:
Table 2: Catalytic Systems for Pyrrolo[2,3-b]pyridine Cyclization
Catalyst System | Reaction Type | Key Regiochemical Outcome | Yield Range (%) | Compatibility with -Br/-CF₃ |
---|---|---|---|---|
Pd(OAc)₂/XPhos | Buchwald-Hartwig Amination | High C4-Br selectivity | 70-90% | Excellent |
CuI/1,10-Phenanthroline | Ullmann Coupling | Moderate C4-Br selectivity | 60-80% | Good (lower temps required) |
PdCl₂(PPh₃)₂/CO (1 atm) | Carbonylative Cyclization | Forms C3-carbonyl derivatives | 55-75% | Moderate (CO insertion side rxn) |
PTSA (p-Toluenesulfonic acid) | Electrophilic Cyclization | Depends on precursor substitution | 50-70% | Good |
KOtBu (Base-mediated) | Condensation/Dehydrohalogenation | Variable, requires optimization | 40-65% | Fair (base-sensitive substrates) |
Optimization focuses on minimizing catalyst loading, reaction time, and temperature to preserve the integrity of the bromine substituent essential for further derivatization of the final target molecule (4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, CAS 1256824-06-2, MW: 265.03-265.04 g/mol) [4] [5].
While direct fluorination of the assembled pyrrolopyridine core is less common for introducing the CF₃ group, vapor-phase techniques are crucial for synthesizing key fluorinated precursors and for late-stage functionalization optimization:
Residence Time: Short contact times (seconds) minimize defluorination or polymerization side reactions.This method is often applied to synthesize precursors like 2-(trifluoromethyl)pyridine-4-carbonyl chloride before its conversion to the necessary brominated derivatives.
Bromination/Chlorination in Vapor Phase: Using Br₂ or Cl₂ vapor over solid acid catalysts (e.g., Zeolites, SiO₂-Al₂O₃) enables regioselective halogenation of substituted pyridines or pyrroles. This approach is advantageous for volatile precursors or thermally stable intermediates where solution-phase methods lead to low conversion or decomposition. Key parameters include halogen partial pressure, flow rate, and catalyst activation temperature. These protocols are particularly relevant for generating the dibrominated or chlorinated/brominated pyridines needed for subsequent nucleophilic trifluoromethylation and cyclization steps [1] [8].
Continuous flow reactor designs significantly enhance the efficiency and safety of these vapor-phase protocols compared to traditional batch processes, improving mass transfer and heat control – critical factors when handling corrosive gases (HF, Br₂, Cl₂) and high temperatures. The integration of these optimized halogenation and fluorination steps ensures a robust supply of high-purity, regiochemically defined precursors like 4-bromo-2-(trifluoromethyl)pyridine, ultimately streamlining the synthesis of the complex target molecule [3] [6] [8].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8